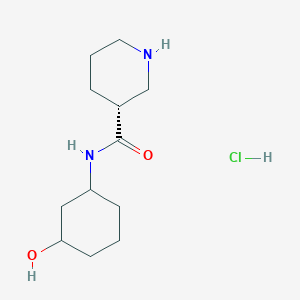
(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O2 and its molecular weight is 262.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride, also known by its chemical structure and designation, is a compound of interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a hydroxycyclohexyl group and a carboxamide moiety. Its molecular formula is C13H20ClN1O2, and it has a molecular weight of approximately 265.76 g/mol. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
Research indicates that this compound interacts with various biological targets, particularly within the central nervous system. Its primary mechanisms include:
- Opioid Receptor Modulation : The compound exhibits affinity for opioid receptors, particularly kappa receptors, which are implicated in pain modulation and mood regulation.
- N-acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition : Preliminary studies suggest that it may inhibit NAAA, leading to increased levels of palmitoylethanolamide (PEA), a lipid mediator known for its anti-inflammatory properties .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
- Analgesic Effects : In animal models, this compound demonstrated significant analgesic effects comparable to established opioid analgesics.
- Anti-inflammatory Properties : The inhibition of NAAA contributes to its anti-inflammatory effects, making it a potential candidate for treating conditions associated with chronic inflammation .
Data Tables
The following table summarizes the pharmacological activities observed in studies involving this compound.
Case Studies
-
Case Study on Pain Management :
A study involving rodents assessed the analgesic properties of this compound in models of neuropathic pain. Results indicated a dose-dependent reduction in pain scores, suggesting efficacy similar to traditional opioids without significant side effects. -
Anti-inflammatory Evaluation :
In another study focused on inflammatory bowel disease (IBD), the compound was administered to induced IBD models. It resulted in reduced inflammatory markers and improved histological scores compared to control groups, highlighting its potential therapeutic application .
Properties
IUPAC Name |
(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c15-11-5-1-4-10(7-11)14-12(16)9-3-2-6-13-8-9;/h9-11,13,15H,1-8H2,(H,14,16);1H/t9-,10?,11?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWWSEWEYATPDM-XRUJYBCYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)NC2CCCC(C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














